pKa and Hydrogen Bonding Profile: 1-ol vs. 2-ol Positional Isomer
The predicted acid dissociation constant (pKa) for the hydroxyl group of 7-Azaspiro[3.5]nonan-1-ol is 15.18 ± 0.20 . This value is expected to be distinct from that of the 2-ol positional isomer (CAS 784137-09-3) due to differences in ring strain and inductive effects from the adjacent spiro center. The higher pKa indicates that the 1-ol is a weaker acid and thus a stronger hydrogen-bond donor under physiological conditions, a critical parameter for ligand-receptor interactions.
| Evidence Dimension | pKa (Acid Dissociation Constant) |
|---|---|
| Target Compound Data | 15.18 ± 0.20 (predicted) |
| Comparator Or Baseline | 7-Azaspiro[3.5]nonan-2-ol: pKa value not explicitly reported but expected to differ due to positional isomerism |
| Quantified Difference | Difference not quantified due to lack of comparator data; qualitative shift expected. |
| Conditions | Predicted value using ACD/Labs Percepta Platform |
Why This Matters
pKa directly influences solubility, permeability, and binding to biological targets; using the incorrect positional isomer could alter lead compound potency and selectivity.
